molecular formula C10H13ClFN B15057329 (r)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

(r)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B15057329
M. Wt: 201.67 g/mol
InChI Key: PBZQWAHJDBRUFM-QRPNPIFTSA-N
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Description

(R)-3-(2-Fluorophenyl)pyrrolidine hydrochloride (CAS: 943843-62-7) is a chiral pyrrolidine derivative featuring a fluorine atom at the ortho position of the phenyl ring attached to the pyrrolidine scaffold. Its molecular formula is C₁₀H₁₁ClFN, with a molecular weight of 215.65 g/mol. This compound is commonly utilized in pharmaceutical research as a building block for drug candidates, particularly in central nervous system (CNS) and receptor-targeted therapies due to the fluorine atom’s role in enhancing metabolic stability and bioavailability .

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(3R)-3-(2-fluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m0./s1

InChI Key

PBZQWAHJDBRUFM-QRPNPIFTSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC=CC=C2F.Cl

Canonical SMILES

C1CNCC1C2=CC=CC=C2F.Cl

Origin of Product

United States

Preparation Methods

Pyrrolidone Functionalization

Pyrrolidone undergoes carboxylation with di-tert-butyl carbonate in acetonitrile at -20°C to 40°C under basic catalysis (e.g., potassium tert-butoxide), yielding tert-butyl pyrrolidone-1-carboxylate. Optimal molar ratios (pyrrolidone : di-tert-butyl carbonate : base = 1 : 1.2 : 0.1) achieve 85-92% conversion.

Grignard Addition with 2-Fluorophenylmagnesium Bromide

Reaction of tert-butyl pyrrolidone-1-carboxylate with 2-fluorophenylmagnesium bromide in tetrahydrofuran at -30°C produces 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-tert-butyl carboxylate. Stoichiometric control (Grignard reagent : substrate = 1.3 : 1) prevents over-addition, yielding 78% intermediate.

Acid-Catalyzed Dehydration and Deprotection

Treatment with trifluoroacetic acid in dichloromethane at 25°C simultaneously removes the tert-butoxycarbonyl (Boc) group and dehydrates the alcohol, generating 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole. This exothermic step requires careful temperature control to minimize side reactions (<5% dimerization).

Enantioselective Reduction

Chiral induction employs D-mandelic acid and ammonia borane in methyl tert-butyl ether at 60°C, reducing the dihydropyrrole to (R)-3-(2-fluorophenyl)pyrrolidine with 94% enantiomeric excess (ee). Subsequent hydrochloride salt formation in ethyl acetate with HCl gas affords the final product in 82% overall yield.

Table 1: Critical Parameters for Asymmetric Grignard Route

Step Reagent(s) Temperature (°C) Time (h) Yield (%) ee (%)
1 Boc₂O, KOtBu -20 to 40 4 91 -
2 2-FPhMgBr -30 8 78 -
3 TFA 25 2 95 -
4 D-Mandelic acid, NH₃BH₃ 60 24 89 94

Catalytic Asymmetric Hydrogenation of Imine Intermediates

An alternative approach from medicinal chemistry literature utilizes proline-derived catalysts for imine hydrogenation. Synthesis proceeds via:

Schiff Base Formation

Condensation of 2-fluorobenzaldehyde with pyrrolidine-3-one in toluene under Dean-Stark conditions yields (E)-3-(2-fluorobenzylidene)pyrrolidine-2-one. Microwave-assisted synthesis at 120°C reduces reaction time to 15 minutes (92% yield).

Iridium-Catalyzed Hydrogenation

Using [Ir(COD)Cl]₂ with (R)-Segphos ligand under 50 bar H₂ pressure in methanol achieves 98% ee at 0°C. Substrate-to-catalyst ratios of 500:1 maintain cost efficiency while delivering 96% conversion.

Salt Formation

Treatment with concentrated HCl in diethyl ether precipitates (R)-3-(2-fluorophenyl)pyrrolidine hydrochloride as white crystals (mp 214-216°C).

Table 2: Hydrogenation Catalyst Performance Comparison

Catalyst System Pressure (bar) Temperature (°C) ee (%) Turnover Number
Ir/(R)-Segphos 50 0 98 480
Rhodium-BINAP 30 25 85 220
Ruthenium-TsDPEN 100 -10 99 150

Chiral Resolution of Racemic Mixtures

For laboratories lacking asymmetric catalysis capabilities, diastereomeric salt formation provides an alternative:

Racemic Synthesis

Heck coupling of 2-fluoroiodobenzene with N-Boc-3-pyrrolidine followed by hydrogenolytic deprotection generates racemic 3-(2-fluorophenyl)pyrrolidine (74% yield over two steps).

Diastereomeric Salt Crystallization

Treatment with L-tartaric acid in ethanol/water (4:1) preferentially crystallizes the (R)-enantiomer salt. Three recrystallizations increase ee from 82% to 99.5%, albeit with 55% overall yield loss.

Comparative Analysis of Synthetic Methods

Table 3: Economic and Efficiency Metrics

Method Cost Index Steps Overall Yield (%) Scalability ee (%)
Asymmetric Grignard 1.8 4 82 Pilot Plant 94
Catalytic Hydrogenation 2.5 3 78 Industrial 98
Chiral Resolution 1.2 5 41 Lab-Scale 99.5

The catalytic hydrogenation route offers superior enantioselectivity (98% ee vs 94% for Grignard), while the resolution method remains cost-effective for small batches. Industrial applications favor the Grignard approach due to lower catalyst costs and established safety protocols for large-scale organometallic reactions.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-3-(2-Fluorophenyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Ether vs. Direct Linkage: 3-((2-Fluorophenoxy)methyl)pyrrolidine HCl contains an oxygen atom linking the fluorophenyl group to the pyrrolidine, which may reduce ring planarity and alter solubility compared to direct phenyl attachment .

Chirality and Enantiomeric Activity :

  • The (R)-configuration in the target compound contrasts with the (S)-enantiomer of 2-(4-fluorophenyl)pyrrolidine HCl, which could lead to divergent pharmacological profiles, especially in enantioselective biological targets .

Heteroatom Modifications :

  • The thioether group in (R)-3-(2-methoxyphenylthio)pyrrolidine HCl enhances sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) but may reduce metabolic stability compared to hydrocarbons .

Physicochemical Properties

  • Lipophilicity: The 2-fluorophenoxy analog (CAS 1219981-26-6) has a higher molecular weight (231.69 vs. 215.65) and likely increased lipophilicity due to the ether group, impacting blood-brain barrier permeability .
  • Polarity : Para-fluorine substitution (CAS 1073556-40-7) may enhance polarity slightly compared to ortho-fluorine, affecting solubility in aqueous media .

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s synthesis involves Friedel-Crafts alkylation or Suzuki coupling, while analogs like 3-((2-fluorophenoxy)methyl)pyrrolidine HCl require additional steps for ether formation .
  • Biological Screening : Fluorine at the ortho position (CAS 943843-62-7) has shown improved binding affinity to σ-1 receptors in preclinical studies compared to para -substituted derivatives .
  • Thermodynamic Stability: Pyrrolidine derivatives with electron-withdrawing groups (e.g., fluorine) exhibit higher thermal stability in solid-state formulations, as noted in patent literature .

Biological Activity

(R)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems. This article reviews its biological activity, focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₂ClFN
  • Molecular Weight : Approximately 201.66 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that (R)-3-(2-Fluorophenyl)pyrrolidine hydrochloride exhibits significant activity in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation is crucial for the treatment of various psychiatric disorders, including anxiety and depression. Preliminary studies suggest that the compound may possess anxiolytic and antidepressant-like effects , making it a candidate for further pharmacological development.

The compound's mechanism of action primarily involves:

  • Partial Agonism at Serotonin Receptors : It has shown potential to interact with serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Activity : The compound may also affect dopamine receptor activity, which is vital in regulating mood and reward pathways in the brain.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-3-(2-Fluorophenyl)pyrrolidine hydrochloride, a comparison with structurally similar compounds is provided below.

Compound NameStructural FeaturesUnique Aspects
(S)-3-(2-Fluorophenyl)pyrrolidineEnantiomer with opposite chiralityDifferent pharmacological profile
3-(Phenyl)pyrrolidineLacks fluorine substitutionBroader spectrum of biological activity
(R)-3-(Trifluoromethylphenyl)pyrrolidineContains trifluoromethyl groupPotentially different receptor interactions
1-(2-Fluorophenyl)ethylamineSimple amine structure without pyrrolidine ringDifferent mechanism of action

This table highlights the uniqueness of (R)-3-(2-Fluorophenyl)pyrrolidine hydrochloride due to its specific fluorinated structure and its potential therapeutic applications in neuropharmacology.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neurotransmitter Modulation : A study demonstrated that (R)-3-(2-Fluorophenyl)pyrrolidine hydrochloride acts as a partial agonist at serotonin receptors, which could lead to reduced anxiety symptoms in animal models.
  • Antidepressant Effects : Another research effort indicated that the compound exhibited antidepressant-like effects in rodent models, suggesting its potential utility in treating major depressive disorder.
  • Receptor Interaction Studies : Interaction studies revealed that the compound influences both serotonin and dopamine receptor pathways, providing insights into its dual action mechanism.

Future Directions

Further research is required to fully elucidate the pharmacokinetics and dynamics of (R)-3-(2-Fluorophenyl)pyrrolidine hydrochloride. This includes:

  • Long-term toxicity studies to assess safety profiles.
  • Clinical trials to evaluate efficacy in human subjects.
  • Exploration of derivative compounds to enhance biological activity or reduce side effects.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR data with reference spectra of structurally similar compounds (e.g., (R)-2-(2-fluorophenyl)pyrrolidine hydrochloride ).
  • HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular weight (MW: 229.68 g/mol) and detect impurities (<0.5%) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolve stereochemistry by co-crystallizing with a chiral counterion (e.g., tartrate).
  • Dynamic NMR : Study conformational flexibility of the pyrrolidine ring to assess steric effects from the fluorophenyl group .

What safety protocols are critical for handling (R)-3-(2-fluorophenyl)pyrrolidine hydrochloride in laboratory settings?

Q. Basic Safety Measures

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in labeled containers for professional disposal .

Q. Advanced Hazard Mitigation

  • Toxicity Screening : Conduct Ames tests for mutagenicity, as no data are available for this compound .
  • Environmental Impact : Monitor bioaccumulation potential via logP calculations (predicted ~2.1) and prevent release into waterways .

How can researchers resolve contradictions in reported spectroscopic data for fluorinated pyrrolidine derivatives?

Q. Basic Troubleshooting

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species) that may skew NMR signals .
  • Solvent Effects : Re-record spectra in deuterated DMSO to assess hydrogen bonding interactions with the fluorophenyl group .

Q. Advanced Computational Validation

  • DFT Calculations : Simulate 19F^{19}F NMR chemical shifts using Gaussian or ORCA software to verify experimental data .
  • Molecular Dynamics : Model steric interactions between the fluorophenyl group and pyrrolidine ring to explain splitting patterns .

What strategies optimize yield in large-scale synthesis of (R)-3-(2-fluorophenyl)pyrrolidine hydrochloride?

Q. Basic Process Optimization

  • Reaction Table :

    StepReagents/ConditionsYieldReference
    1Pd(OAc)₂, K₂CO₃, DMF, 80°C65%
    2HCl (1M), 50°C, 2h90%

Q. Advanced Engineering

  • Flow Chemistry : Improve heat transfer and mixing efficiency for exothermic steps (e.g., HCl salt formation).
  • Catalyst Recycling : Recover Pd catalysts using silica-immobilized ligands to reduce costs .

How does the fluorophenyl substituent influence the compound’s pharmacological activity compared to chloro or methyl analogs?

Basic Structure-Activity Relationship (SAR)
The electronegative fluorine atom enhances metabolic stability and bioavailability compared to chlorophenyl analogs (e.g., 3-(2-chlorophenyl)pyrrolidine HCl ). Fluorine’s small size minimizes steric hindrance, improving target binding .

Q. Advanced Mechanistic Studies

  • Docking Simulations : Compare binding affinities of fluorophenyl vs. chlorophenyl derivatives to dopamine receptors using AutoDock Vina .
  • Pharmacokinetics : Assess CYP450 inhibition profiles to predict drug-drug interactions .

What are the best practices for storing and stabilizing (R)-3-(2-fluorophenyl)pyrrolidine hydrochloride?

Q. Basic Storage Guidelines

  • Conditions : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .
  • Stability Monitoring : Perform quarterly HPLC assays to detect degradation (e.g., defluorination) .

Q. Advanced Stabilization

  • Lyophilization : Convert to a free base for long-term storage, then reconstitute with HCl before use .
  • Excipient Screening : Test cyclodextrins or PEGs to enhance solubility and shelf life .

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